Cas no 918907-83-2 (Benzenamine, 3,4-dimethyl-N,N-bis[4-(trifluoromethyl)phenyl]-)
918907-83-2 structure
Product Name:Benzenamine, 3,4-dimethyl-N,N-bis[4-(trifluoromethyl)phenyl]-
CAS-nummer:918907-83-2
MF:C22H17F6N
MW:409.367506742477
CID:768434
PubChem ID:71425982
Update Time:2025-04-19
Benzenamine, 3,4-dimethyl-N,N-bis[4-(trifluoromethyl)phenyl]- Chemische en fysische eigenschappen
Naam en identificatie
-
- Benzenamine, 3,4-dimethyl-N,N-bis[4-(trifluoromethyl)phenyl]-
- 3,4-dimethyl-N,N-bis[4-(trifluoromethyl)phenyl]aniline
- 918907-83-2
- DTXSID20844761
-
- Inchi: 1S/C22H17F6N/c1-14-3-8-20(13-15(14)2)29(18-9-4-16(5-10-18)21(23,24)25)19-11-6-17(7-12-19)22(26,27)28/h3-13H,1-2H3
- InChI-sleutel: SGQIWTXIVVUERE-UHFFFAOYSA-N
- LACHT: FC(C1C=CC(=CC=1)N(C1C=CC(C(F)(F)F)=CC=1)C1C=CC(C)=C(C)C=1)(F)F
Berekende eigenschappen
- Exacte massa: 409.12651852g/mol
- Monoisotopische massa: 409.12651852g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 7
- Zware atoomtelling: 29
- Aantal draaibare bindingen: 3
- Complexiteit: 480
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 7.7
- Topologisch pooloppervlak: 3.2Ų
Benzenamine, 3,4-dimethyl-N,N-bis[4-(trifluoromethyl)phenyl]- Gerelateerde literatuur
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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